Metachromin C
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Overview
Description
Metachromin C is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the family of compounds known as anthraquinones and is found in various plant species, including the roots of Polygonum cuspidatum. In recent years, Metachromin C has been studied extensively for its potential use in treating several diseases, including cancer, inflammation, and cardiovascular diseases.
Scientific Research Applications
Cytotoxic Properties
Metachromin C has been identified as a potent cytotoxic compound. It was isolated from the Okinawan marine sponge Hippospongia metachromia, alongside metachromin A. The structure of Metachromin C was determined through spectroscopic data, particularly through various types of 2D NMR spectra. Its cytotoxic activity highlights its potential in cancer research and drug development (Kobayashi et al., 1989).
Inhibition of Receptor Tyrosine Kinases
Metachromin C and its analogs have shown inhibitory effects against receptor tyrosine kinases EGFR and HER2, crucial in the development and progression of various cancers. This study presents the potential therapeutic applications of Metachromin C in targeting cancer cell growth and proliferation (Takahashi et al., 2013).
Cell Cycle Arrest
Metachromin C, along with new sesquiterpene quinones metachromins X and Y, were isolated as inhibitors of cell cycle progression in HeLa/Fucci2 cells. These compounds, particularly Metachromin C, were found to arrest the cell cycle progression at the S/G2/M phase, demonstrating their significance in the study of cell biology and potential cancer therapies (Hitora et al., 2019).
properties
CAS RN |
124596-50-5 |
---|---|
Product Name |
Metachromin C |
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-14(10-12-22(4)11-6-7-15(2)16(22)3)8-9-17-20(24)18(23)13-19(26-5)21(17)25/h7-8,13,16,24H,6,9-12H2,1-5H3/b14-8+/t16-,22-/m1/s1 |
InChI Key |
RDBDWSGJCBFVNX-ABZGJHIISA-N |
Isomeric SMILES |
C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C)C |
SMILES |
CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C |
Canonical SMILES |
CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C |
synonyms |
metachromin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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